4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole
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Description
The compound “4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole” is a complex organic molecule. It contains an oxirane (epoxide) group, a fluoro-substituted phenyl group, a methyl-substituted thiazole ring, and a methoxy group .
Synthesis Analysis
The synthesis of such compounds often involves the use of oxirane groups due to their intrinsic reactivity, making them valuable intermediates in the production of high added-value chemicals like pharmaceuticals . Oxiranes can be prepared efficiently, and their ability to undergo ring-opening reactions with different nucleophiles contributes to their synthetic value .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxirane group is a three-membered ring containing an oxygen atom, which is highly reactive. The phenyl group is a six-membered aromatic ring, which contributes to the stability and rigidity of the molecule. The thiazole ring is a five-membered ring containing both nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the oxirane group. Oxiranes are known to readily react with halides, carbon, nitrogen, oxygen, or sulfur nucleophiles . The ring-opening of epoxides by amines is an important route for the preparation of β-amino alcohols .Future Directions
Properties
IUPAC Name |
4-[3-fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-8-15-12(7-18-8)9-2-3-13(11(14)4-9)17-6-10-5-16-10/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMMHZSMFFABFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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